METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromeno[6,7-e][1,3]oxazine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE involves multiple steps, including cyclization and functional group modifications. One common synthetic route starts with the preparation of the chromeno[6,7-e][1,3]oxazine core through a cyclization reaction involving appropriate precursors. The reaction conditions typically include the use of solvents like methanol and catalysts such as acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate can be compared with other similar compounds, such as:
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological properties.
Pyrrolopyrazine derivatives: Exhibiting diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE lies in its specific structure, which combines multiple functional groups and a heterocyclic core, providing a versatile platform for various applications.
Properties
Molecular Formula |
C23H22ClNO5 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 2-[3-[(2-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate |
InChI |
InChI=1S/C23H22ClNO5/c1-13-17-8-16-11-25(10-15-6-4-5-7-19(15)24)12-29-21(16)14(2)22(17)30-23(27)18(13)9-20(26)28-3/h4-8H,9-12H2,1-3H3 |
InChI Key |
AZIGTKJSVOJAPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C(C3=C(CN(CO3)CC4=CC=CC=C4Cl)C=C12)C)CC(=O)OC |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.